molecular formula C34H51ClN8O10 B13818158 (S)-4-((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanamido)-5-(2-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-8-ylamino)-1-oxopentan-2-ylamino)-2-oxoethylamino)-5-oxopentanoic acid hydrochloride

(S)-4-((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanamido)-5-(2-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-8-ylamino)-1-oxopentan-2-ylamino)-2-oxoethylamino)-5-oxopentanoic acid hydrochloride

Cat. No.: B13818158
M. Wt: 767.3 g/mol
InChI Key: KLZAAXJCSOFCFN-VOJKSWOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is a synthetic compound with the molecular formula C34H51ClN8O10 and a molecular weight of 767.27 g/mol. This compound is known for its use as a fluorogenic substrate in various biochemical assays, particularly in the study of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE involves the stepwise assembly of the peptide chain followed by the coupling of the peptide to the 7-amido-4-methylcoumarin moiety. The process typically includes:

    Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (BOC) groups.

    Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Coupling to 7-amido-4-methylcoumarin: The peptide is then coupled to 7-amido-4-methylcoumarin using similar coupling reagents.

    Deprotection and Purification: The BOC protecting groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE undergoes several types of chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The coumarin moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products

    Hydrolysis: Produces individual amino acids or smaller peptides.

    Oxidation: Leads to oxidized derivatives of the coumarin moiety.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is widely used in scientific research, particularly in the following areas:

    Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.

    Molecular Biology: Used in assays to study enzyme kinetics and inhibitor screening.

    Medicine: Employed in diagnostic assays for various diseases where protease activity is a biomarker.

    Industry: Utilized in the development of pharmaceuticals and in quality control processes.

Mechanism of Action

The compound exerts its effects by serving as a substrate for proteases. When the peptide bond is cleaved by a protease, the 7-amido-4-methylcoumarin moiety is released, which fluoresces under UV light. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for trypsin activity assays.

    Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Used for studying coagulation factors.

    N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Employed in the detection of thrombin activity.

Uniqueness

N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is unique due to its specific peptide sequence, which makes it a suitable substrate for a particular set of proteases. Its high purity and stability also contribute to its widespread use in research and industrial applications.

Properties

Molecular Formula

C34H51ClN8O10

Molecular Weight

767.3 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-8-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C34H50N8O10.ClH/c1-7-18(2)27(42-33(50)52-34(4,5)6)31(49)41-23(13-14-25(44)45)29(47)38-17-24(43)39-22(12-9-15-37-32(35)36)30(48)40-21-11-8-10-20-19(3)16-26(46)51-28(20)21;/h8,10-11,16,18,22-23,27H,7,9,12-15,17H2,1-6H3,(H,38,47)(H,39,43)(H,40,48)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H/t18-,22-,23-,27-;/m0./s1

InChI Key

KLZAAXJCSOFCFN-VOJKSWOESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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